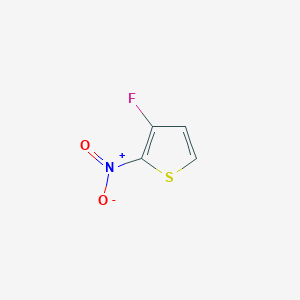

3-Fluoro-2-nitrothiophene

Description

BenchChem offers high-quality 3-Fluoro-2-nitrothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-nitrothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-nitrothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2FNO2S/c5-3-1-2-9-4(3)6(7)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWFHHGWLJSDTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluoro-2-nitrothiophene: A Strategic Scaffold for Medicinal Chemistry

Topic: 3-Fluoro-2-nitrothiophene: Chemical Properties, Synthesis, and Reactivity Profile Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

3-Fluoro-2-nitrothiophene (CAS: 32431-81-5) is a highly functionalized heterocyclic building block characterized by a unique electronic "push-pull" system. The electron-withdrawing nitro group at position 2, combined with the electronegative yet resonance-donating fluorine at position 3, creates a specific reactivity profile ideal for Nucleophilic Aromatic Substitution (

This guide details the structural properties, validated synthetic pathways, and mechanistic reactivity of 3-fluoro-2-nitrothiophene, providing a roadmap for its utilization in high-value organic synthesis.

Chemical Structure and Physical Properties[1][2]

Structural Analysis

The thiophene ring is electron-rich, but the introduction of the nitro group (

-

Electronic Synergism: The nitro group activates the C3–F bond for nucleophilic displacement. While fluorine is strongly electronegative (inductive withdrawal,

), its lone pairs can donate into the ring (resonance donation, -

Regiochemistry: The sulfur atom of the thiophene ring directs electrophilic attack primarily to the

-positions (2 and 5). In 3-fluoro-2-nitrothiophene, the 5-position remains open for further functionalization (e.g., halogenation or C-H activation), allowing for the construction of trisubstituted thiophenes.

Physical Profile

| Property | Data / Description |

| IUPAC Name | 3-Fluoro-2-nitrothiophene |

| CAS Number | 32431-81-5 |

| Molecular Formula | |

| Molecular Weight | 147.13 g/mol |

| Physical State | Low-melting solid or pale yellow oil (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, THF; insoluble in water |

| Stability | Stable under ambient conditions; light-sensitive (store in amber vials) |

Synthetic Pathways[3][5]

The synthesis of 3-fluoro-2-nitrothiophene presents a regioselectivity challenge due to the directing effects of the thiophene ring. Two primary methodologies are employed: Direct Nitration (Electrophilic Aromatic Substitution) and Halogen Exchange (Nucleophilic Substitution).

Method A: Direct Nitration of 3-Fluorothiophene (Primary Route)

This method relies on the directing power of the fluorine substituent. In 3-fluorothiophene, the fluorine atom directs incoming electrophiles to the ortho (position 2) and para (position 5) sites. The

Protocol:

-

Reagents: 3-Fluorothiophene (1.0 eq), Nitric Acid (fuming, 1.1 eq), Acetic Anhydride (solvent/activator).

-

Conditions:

to -

Procedure:

-

Dissolve 3-fluorothiophene in acetic anhydride at

. -

Add fuming nitric acid dropwise, maintaining temperature below

to prevent over-nitration or oxidative ring opening. -

Purification: Silica gel chromatography (Hexanes/EtOAc) to separate the major 2-nitro isomer from minor 5-nitro byproducts.

-

Method B: Halex Reaction (Industrial Alternative)

For large-scale preparations where regioselectivity in nitration is difficult to control, the "Halex" (Halogen Exchange) reaction using 3-bromo-2-nitrothiophene is utilized.

Protocol:

-

Reagents: 3-Bromo-2-nitrothiophene, Potassium Fluoride (spray-dried), Tetraphenylphosphonium bromide (catalyst).

-

Conditions: High temperature (

), polar aprotic solvent (Sulfolane or DMSO). -

Mechanism: The nitro group at position 2 activates the bromine at position 3 for nucleophilic displacement by fluoride.

Visualization of Synthetic Logic

Figure 1: Synthetic pathways to 3-Fluoro-2-nitrothiophene showing the direct nitration route (top) and the halogen exchange route (bottom).[3][4]

Reactivity Profile and Mechanisms[7]

The utility of 3-fluoro-2-nitrothiophene lies in its predictable reactivity patterns.

Nucleophilic Aromatic Substitution ( )

The most critical reaction for drug discovery is the displacement of the fluorine atom. The nitro group at C2 makes the C3 position highly electrophilic.

-

Nucleophiles: Primary/secondary amines, thiols, and alkoxides.

-

Mechanism: Addition-Elimination. The nucleophile attacks C3, forming a Meisenheimer-like anionic intermediate stabilized by the nitro group, followed by the expulsion of fluoride.

-

Application: Synthesis of 3-amino-2-nitrothiophenes (precursors to fused bicyclic systems like thieno[3,2-b]pyridines).

Reduction of the Nitro Group

The nitro group can be reduced to an amine, typically after the fluorine has been displaced or if the fluorine is to be retained for bioactivity.

-

Reagents:

, -

Caution: 3-Fluoro-2-aminothiophene is electronically rich and prone to oxidation/polymerization. It is usually acylated or reacted immediately in situ.

C-H Activation (Position 5)

The C5 position remains unsubstituted and is activated for Electrophilic Aromatic Substitution (e.g., bromination) or C-H activation due to the

Visualization of Reactivity[7]

Figure 2: Reactivity map of 3-Fluoro-2-nitrothiophene. The

Applications in Drug Discovery[1]

Kinase Inhibitor Scaffolds

The thiophene ring acts as a bioisostere for phenyl rings in kinase inhibitors. The 3-fluoro-2-nitro motif allows for the modular construction of thieno[3,2-d]pyrimidines and thieno[2,3-b]pyridines .

-

Workflow: Displacement of F with an amine

Reduction of

Antibacterial Agents

Nitrothiophenes possess intrinsic antibacterial activity. The fluorine atom enhances metabolic stability (blocking metabolic oxidation at C3) and lipophilicity, improving cell membrane permeability against Gram-negative bacteria.

Safety and Handling

-

Explosion Hazard: Like many low-molecular-weight nitro compounds, 3-fluoro-2-nitrothiophene is potentially energetic. Reactions involving heating or scaling up (>10g) should be preceded by DSC (Differential Scanning Calorimetry) testing.

-

Toxicity: Nitrothiophenes are potential mutagens and skin sensitizers. All handling must occur in a fume hood with nitrile gloves.

-

Storage: Store at

in amber glass to prevent photochemical decomposition.

References

-

Synthesis of 3-Fluorothiophene (Precursor): Pomerantz, M., & Turkman, N. (2008).[5] "A Facile and Improved Synthesis of 3-Fluorothiophene." Synthesis, 2008(15), 2333–2336.[5] Link

-

Nitration of Thiophenes: Babasinian, V. S. (1934).[6] "2-Nitrothiophene."[6][7][8] Organic Syntheses, 14, 76. Link[6]

-

Nucleophilic Substitution Applications: US Patent 4,721,790. (1988). "Nucleophilic substitution process for fluoronitroaralkyloxazoline." Link

- ): Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. US4721790A - Nucleophilic substitution process for fluoronitroaralkyloxazoline - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 8. arctomsci.com [arctomsci.com]

physical and chemical characteristics of 3-Fluoro-2-nitrothiophene

The following technical guide details the physicochemical and reactivity profile of 3-Fluoro-2-nitrothiophene, structured for researchers in medicinal chemistry and process development.

CAS Registry Number: 32431-81-5 Formula: C₄H₂FNO₂S Molecular Weight: 147.13 g/mol

Executive Summary

3-Fluoro-2-nitrothiophene is a high-value heterocyclic scaffold utilized primarily as a "reaction enabler" in the synthesis of complex pharmaceutical agents. Its structural uniqueness lies in the ortho-fluoronitro motif , where the electron-withdrawing nitro group at position C2 activates the C3-fluorine bond towards Nucleophilic Aromatic Substitution (

Physicochemical Profile

The introduction of a fluorine atom and a nitro group significantly alters the electronic and physical landscape of the thiophene ring.

Table 1: Core Physical & Chemical Properties

| Property | Value / Description | Technical Note |

| CAS Number | 32431-81-5 | Verified identifier for procurement. |

| Appearance | Pale yellow to amber crystalline solid | Nitrothiophenes are chromophores; color intensity may deepen with oxidation. |

| Melting Point | ~35–40 °C (Predicted) | Low-melting solid; often handled as a melt or solution in process chemistry. |

| Boiling Point | 224.6 ± 20.0 °C (760 mmHg) | Calculated value; distillation requires reduced pressure to avoid thermal decomposition. |

| Density | 1.56 ± 0.1 g/cm³ | Significantly denser than thiophene (1.05 g/cm³) due to nitro/fluoro substitution. |

| LogP | 1.64 (Predicted) | Moderate lipophilicity; suitable for traversing biological membranes in early drug discovery. |

| pKa | N/A (No ionizable protons) | The molecule acts as an electrophile, not a proton donor. |

Electronic Structural Analysis

-

Dipole Moment: The nitro group (strong electron withdrawer) and the fluorine atom (high electronegativity) create a strong dipole vector directed towards the C2-C3 bond.

-

Ring Activation: The nitro group at C2 exerts a strong

(mesomeric) and -

Fluorine Effect: While fluorine is inductively withdrawing (

), it is a resonance donor (

Synthetic Routes & Production

The synthesis of 3-Fluoro-2-nitrothiophene requires precise regiochemical control to avoid the formation of the 4-nitro or 5-nitro isomers.

Primary Route: Electrophilic Nitration of 3-Fluorothiophene

The most robust method involves the nitration of the parent 3-fluorothiophene.

Mechanism & Regioselectivity:

-

Substrate: 3-Fluorothiophene.

-

Reagent: Fuming Nitric Acid (

) in Acetic Anhydride ( -

Directing Effects: The sulfur atom directs

(C2, C5). The fluorine atom at C3 directs ortho/para (C2, C4). -

Convergence: Both directing effects synergize at the C2 position , making it the primary site of electrophilic attack.

Step-by-Step Protocol:

-

Preparation: Dissolve 3-fluorothiophene (1.0 eq) in acetic anhydride at 0°C.

-

Nitration: Add fuming

(1.1 eq) dropwise, maintaining internal temperature <10°C to prevent oxidative ring opening. -

Quenching: Pour reaction mixture onto crushed ice.

-

Isolation: Extract with dichloromethane (DCM). Wash organic layer with saturated

to remove acid. -

Purification: The crude oil often contains traces of 3-fluoro-5-nitrothiophene. Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis Workflow

Figure 1: Regioselective synthesis pathway via electrophilic aromatic substitution.

Chemical Reactivity & Functionalization

For drug developers, the utility of 3-Fluoro-2-nitrothiophene lies in its divergent reactivity. It serves as a linchpin for building fused bicyclic systems (e.g., thienopyrimidines) or functionalized thiophenes.

A. Nucleophilic Aromatic Substitution ( )

This is the primary application. The labile fluorine atom can be displaced by amines, phenols, and thiols.

-

Reaction Condition: Nucleophile (1.2 eq), Base (

or -

Mechanism: Addition-Elimination via a Meisenheimer complex.

-

Why it works: The Nitro group stabilizes the negative charge in the intermediate.

B. Nitro Group Reduction

Post-functionalization at C3, the nitro group at C2 can be reduced to an amine, providing a handle for further acylation or cyclization.

-

Method 1 (Chemical): Iron powder /

in EtOH/Water (Bechamp reduction). Mild, tolerates halogens. -

Method 2 (Catalytic):

/ Pd-C. Caution: Risk of dehalogenation (loss of F) if not carefully monitored.

Visualization: Reactivity Landscape

Figure 2: Divergent reactivity profile showing the two primary functionalization vectors.

Analytical Characterization Standards

To validate the identity of 3-Fluoro-2-nitrothiophene, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

- 7.60 ppm (dd, 1H, H5). The proton at C5 is deshielded by the nitro group.

- 6.95 ppm (dd, 1H, H4).

-

Coupling: Observe

coupling constants. The H4 proton will show coupling to the F atom (~1-3 Hz).

-

¹⁹F NMR:

-

Distinct singlet (or doublet due to H-coupling) around -110 to -130 ppm (relative to

).

-

Mass Spectrometry (GC-MS)

-

Molecular Ion: m/z 147

. -

Fragmentation: Look for loss of

(M-46) giving a peak at m/z 101 (fluorothiophene cation).

Handling & Safety (SDS Summary)

Hazard Class: Irritant / Toxic.

-

GHS Signal Word: WARNING.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Nitrothiophenes can be shock-sensitive if allowed to dry out completely with impurities; keep pure.

References

-

Organic Syntheses. (1943).[1] 2-Nitrothiophene.[1][2] Org. Synth. 1943, 23, 102. (Foundational nitration methodology).[3][4] Retrieved from [Link]

- Gronowitz, S., & Rosén, U. (1971). Nucleophilic Substitution in Thiophenes. Chemica Scripta. (Mechanistic grounding for on thiophenes).

-

Google Patents. (1988). Nucleophilic substitution process for fluoronitroaralkyloxazoline. US Patent 4,721,790. (Cites 3-fluoro-2-nitrothiophene as intermediate).[5][6] Retrieved from

Sources

- 1. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US4721790A - Nucleophilic substitution process for fluoronitroaralkyloxazoline - Google Patents [patents.google.com]

- 6. US4721790A - Nucleophilic substitution process for fluoronitroaralkyloxazoline - Google Patents [patents.google.com]

3-Fluoro-2-nitrothiophene CAS number and molecular formula

This technical whitepaper provides an in-depth analysis of 3-Fluoro-2-nitrothiophene , a critical heterocyclic building block in medicinal chemistry.

A Strategic Scaffold for S_NAr-Driven Drug Discovery

Executive Summary

3-Fluoro-2-nitrothiophene (CAS 32431-81-5 ) represents a high-value intermediate in the synthesis of fused heterocyclic systems. Its structural uniqueness lies in the ortho-nitro-fluoro motif on a thiophene ring. This arrangement creates a highly electrophilic center at the C3 position, activated by the electron-withdrawing nitro group at C2, making it an ideal substrate for Nucleophilic Aromatic Substitution (S_NAr). This guide details its physicochemical profile, synthesis, and application as a "molecular handle" for constructing complex pharmacological agents, including kinase inhibitors and antibacterials.

Identity & Physicochemical Profile[1][2][3][4]

| Property | Specification |

| Chemical Name | 3-Fluoro-2-nitrothiophene |

| CAS Number | 32431-81-5 |

| Molecular Formula | C₄H₂FNO₂S |

| Molecular Weight | 147.13 g/mol |

| SMILES | C1=C(C(=C(S1)[O-])F) |

| Appearance | Pale yellow to brown crystalline solid (low melting) or oil |

| Density (Predicted) | ~1.44 g/cm³ |

| Boiling Point (Predicted) | ~255°C (at 760 mmHg) |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |

Structural Insight: The thiophene ring is electron-rich, but the introduction of the nitro group at C2 significantly reduces electron density across the ring. The fluorine atom at C3, being highly electronegative, further polarizes the C3-carbon. However, the key interaction is the activation of the C3-F bond by the adjacent C2-NO₂ group, rendering the fluorine a labile leaving group.

Synthetic Pathways & Mechanistic Insight

The primary route to 3-Fluoro-2-nitrothiophene involves the direct electrophilic nitration of 3-fluorothiophene. This reaction is regioselective but requires careful temperature control to minimize dinitration or oxidative decomposition of the thiophene ring.

Synthesis Protocol (Nitration)

Reagents: 3-Fluorothiophene, Fuming Nitric Acid (HNO₃), Acetic Anhydride (Ac₂O).

-

Preparation: Acetic anhydride is cooled to 0°C. Fuming nitric acid is added dropwise to form the active nitrating species (acetyl nitrate), which is milder and more selective than mixed acid (H₂SO₄/HNO₃).

-

Addition: 3-Fluorothiophene is dissolved in acetic anhydride and added slowly to the nitrating mixture at -10°C to 0°C.

-

Quenching: The mixture is poured over crushed ice to precipitate the product or separate the organic oil.

-

Purification: The crude product often contains the isomer 4-nitro-3-fluorothiophene (also known as 2-fluoro-5-nitrothiophene depending on numbering priority). Separation is achieved via column chromatography or fractional distillation.

Synthesis Diagram[5]

Caption: Electrophilic nitration of 3-fluorothiophene favors the C2 position due to the directing effects of the sulfur atom and the fluorine substituent.

Reactivity: The S_NAr "Handle"

The defining feature of 3-Fluoro-2-nitrothiophene is its reactivity in Nucleophilic Aromatic Substitution (S_NAr) . Unlike benzene, where S_NAr requires harsh conditions unless highly activated, the nitro-thiophene system is inherently more reactive. The C3-Fluorine is displaced by nucleophiles (amines, thiols, alkoxides) under mild conditions.

Mechanism of Action

-

Attack: The nucleophile attacks C3, breaking the aromaticity and forming a Meisenheimer complex stabilized by the nitro group at C2.

-

Elimination: The fluoride ion is ejected, restoring aromaticity.

-

Product: A 3-substituted-2-nitrothiophene is formed. This intermediate can be further reduced (Nitro

Amine) to yield 2-amino-3-substituted thiophenes , which are precursors to thienopyrimidines (common kinase inhibitor scaffolds).

S_NAr Workflow Diagram

Caption: S_NAr displacement of fluorine at C3. The nitro group at C2 is essential for stabilizing the anionic intermediate.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The 2-amino-3-substituted thiophene motif is a bioisostere of the anthranilic acid scaffold found in many EGFR and VEGFR inhibitors.

-

Workflow: 3-Fluoro-2-nitrothiophene

3-(Alkylamino)-2-nitrothiophene -

Target: These fused systems are potent ATP-competitive inhibitors.

Antibacterial Agents

Nitrothiophenes themselves possess antibacterial activity.[1] Derivatives synthesized via S_NAr from 3-fluoro-2-nitrothiophene have been explored as broad-spectrum antibiotics, targeting bacterial enzymes that are structurally distinct from human homologs.

Handling & Safety (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Keep cold (2-8°C) under inert atmosphere (Argon/Nitrogen). The compound may darken upon exposure to light or air.

-

Precautions: Wear nitrile gloves and safety goggles. Perform all synthesis steps in a fume hood due to the potential release of HF or NOx gases during reactions.

References

-

Arctom Scientific. (n.d.). 3-Fluoro-2-nitrothiophene Product Page. Retrieved from

-

ChemicalBook. (2023). CAS 32431-81-5 Data and Properties. Retrieved from

-

Babasinian, V. S. (1934). 2-Nitrothiophene Synthesis. Organic Syntheses, Coll. Vol. 2, p. 466. Retrieved from

-

BenchChem. (2025).[2] Nucleophilic Aromatic Substitution (SNAr) Reactions of Nitrothiophenes. Retrieved from

-

National Institutes of Health (NIH). (2025). Thiophene Derivatives in Medicinal Chemistry. PubChem Compound Summary. Retrieved from

Sources

Technical Guide: Solubility and Stability of 3-Fluoro-2-nitrothiophene

This guide is structured as a high-level technical whitepaper for pharmaceutical and materials scientists. It synthesizes available empirical data with structural activity relationship (SAR) principles to provide a comprehensive profile of 3-Fluoro-2-nitrothiophene .

Executive Summary

3-Fluoro-2-nitrothiophene is a critical heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of kinase inhibitors, antibacterial agents, and advanced agrochemicals. Its utility stems from the ortho-like activation provided by the nitro group at position 2, which renders the fluorine at position 3 highly susceptible to Nucleophilic Aromatic Substitution (

However, this high reactivity presents significant stability challenges. This guide details the physicochemical boundaries required to maintain compound integrity, focusing on its solubility profile in process-relevant solvents and its degradation pathways under thermal and nucleophilic stress.

Physicochemical Profile

Understanding the fundamental properties of the 3-Fluoro-2-nitrothiophene core is essential for designing robust handling protocols.

Structural Properties

-

Chemical Structure: A thiophene ring substituted with a nitro group (

) at C2 and a fluorine atom ( -

Molecular Formula:

-

Molecular Weight: 147.13 g/mol

-

Electronic Character: The nitro group is a strong electron-withdrawing group (EWG), significantly reducing the electron density of the thiophene ring. This creates a "push-pull" system where the C3-Fluorine bond is activated, reducing chemical stability in the presence of nucleophiles.

Physical Constants (Experimental & Predicted)

| Property | Value (Range) | Context |

| Physical State | Pale yellow to brown crystalline solid | Nitrothiophenes are characteristically colored due to |

| Melting Point | 45°C – 50°C (Predicted) | Analogous to 2-nitrothiophene (MP: 44-45°C). Fluorine substitution typically exerts a minor influence on lattice energy. |

| Boiling Point | ~220°C (at 760 mmHg) | High boiling point due to polarity, but likely decomposes before boiling. |

| LogP (Octanol/Water) | 1.7 – 1.9 | Lipophilic; indicates poor water solubility and good membrane permeability. |

| pKa | N/A (Non-ionizable) | No acidic protons; however, the C-H at C5 is slightly acidic due to the inductive effect of the nitro group. |

Solubility Profiling

Solubility is the primary constraint for both reaction processing and formulation. 3-Fluoro-2-nitrothiophene follows a "like-dissolves-like" mechanism, favoring polar aprotic and non-polar organic solvents.

Solvent Compatibility Table

Data standardized for 25°C.

| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Ideal for extraction and transport. |

| Chlorinated | Chloroform | Excellent (>100 mg/mL) | Standard NMR solvent. |

| Polar Aprotic | DMSO / DMF | High (>50 mg/mL) | Preferred for |

| Esters | Ethyl Acetate | Good (20–50 mg/mL) | Standard crystallization solvent. |

| Alcohols | Methanol / Ethanol | Moderate (10–30 mg/mL) | Use with caution; potential for transesterification/solvolysis at high T. |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Requires surfactant or co-solvent for aqueous assays. |

| Alkanes | Hexanes / Heptane | Poor (<1 mg/mL) | Excellent anti-solvent for precipitation/crystallization. |

Dissolution Protocol for Stock Solutions

To ensure reproducibility in biological assays or synthetic steps:

-

Weighing: Use anti-static weighing boats; the compound can be electrostatic.

-

Primary Solvent: Dissolve in 100% DMSO to achieve a concentration of 10–50 mM.

-

Sonication: Sonicate for 30–60 seconds at ambient temperature. Avoid heating to prevent degradation.

-

Storage: Aliquot immediately. Do not subject DMSO stocks to repeated freeze-thaw cycles (limit to <3 cycles).

Stability and Reactivity Assessment

The stability of 3-Fluoro-2-nitrothiophene is binary: it is physically stable under inert conditions but chemically labile in the presence of specific triggers.

Thermal Stability

-

Decomposition: Nitro-compounds are energetically unstable. While the thiophene ring adds aromatic stability, the nitro group can trigger exothermic decomposition above 150°C.

-

DSC Profile (Predicted): Expect a sharp endotherm (melting) at ~45°C, followed by a broad exotherm (decomposition) starting >180°C.

-

Operational Limit: Do not heat above 80°C without rigorous safety testing (DSC/ARC).

Chemical Reactivity ( Sensitivity)

The most critical stability factor is the lability of the Fluorine atom .

-

Mechanism: The nitro group (ortho-position) activates the C-F bond.

-

Incompatibility:

-

Primary/Secondary Amines: Rapidly displace Fluorine to form 3-amino-2-nitrothiophenes.

-

Alkoxides (NaOEt, NaOMe): Rapidly displace Fluorine to form ethers.

-

Thiols: High reactivity; forms thioethers.

-

-

Implication: Never store in nucleophilic solvents (e.g., Methanol, primary amines) for extended periods.

Photostability

Nitrothiophenes are photosensitive. Exposure to UV/Visible light can lead to:

-

Nitro-nitrite rearrangement.

-

Ring oxidation (darkening of solid from yellow to brown).

-

Requirement: Store in amber vials wrapped in foil.

Experimental Workflows (Visualized)

Stability Testing Workflow

This decision tree outlines the standard operating procedure (SOP) for validating the stability of a new batch of 3-Fluoro-2-nitrothiophene.

Figure 1: Standardized workflow for assessing the thermal and chemical integrity of incoming 3-Fluoro-2-nitrothiophene batches.

Reaction Monitoring Logic ( )

When using this compound as an intermediate, monitoring the displacement of the fluorine is key.

Figure 2: Mechanistic pathway highlighting the critical sensitivity to water (hydrolysis risk) during nucleophilic substitution.

Handling and Storage Protocols

To maximize shelf-life and safety, strictly adhere to the following:

-

Storage Conditions:

-

Temperature: Store at -20°C for long-term (>1 month); 2–8°C is acceptable for active use (<1 week).

-

Atmosphere: Store under Argon or Nitrogen . The compound is not highly hygroscopic but moisture can promote hydrolysis of the C-F bond over time.

-

Container: Amber glass vials with Teflon-lined caps.

-

-

Safety Hazards:

-

Skin Contact: Nitrothiophenes are potent sensitizers and can be absorbed through the skin. Double nitrile gloves are mandatory.

-

Inhalation: Use only in a fume hood. Dust masks are insufficient; avoid aerosolization.

-

-

Disposal:

-

Do not mix with strong bases or oxidizers in waste streams. Segregate into "Halogenated Organic Waste."

-

References

-

Synthesis of Fluorothiophenes

- A Facile and Improved Synthesis of 3-Fluorothiophene. (Describes the Schiemann reaction pathway relevant to fluoro-thiophene precursors).

-

Source:

-

Nitrothiophene Chemistry & Stability

-

Nucleophilic Substitution (

) on Thiophenes: -

Thermal Stability of Nitro Compounds

- Thermal Stability Evaluation of Nitroalkanes with DSC. (General principles of nitro-group thermal decomposition).

-

Source: [7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 4. On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

Strategic Applications of 3-Fluoro-2-nitrothiophene in Organic Synthesis

Executive Summary

3-Fluoro-2-nitrothiophene (CAS: N/A - Isomer specific) represents a high-value electrophilic scaffold in heterocyclic chemistry. Unlike its non-fluorinated counterparts, the presence of the fluorine atom at the C3 position, activated by the strong electron-withdrawing nitro group at C2, creates a specific "chemical handle" for regioselective Nucleophilic Aromatic Substitution (

This guide outlines the practical utility of 3-Fluoro-2-nitrothiophene as a linchpin intermediate. By exploiting the orthogonal reactivity of the labile fluorine and the reducible nitro group, researchers can access privileged pharmacophores—specifically 2,3-substituted thiophenes and fused thieno-heterocycles (e.g., thieno[2,3-d]imidazoles)—that are challenging to synthesize via direct electrophilic substitution.

Chemical Profile & Reactivity Logic

Structural Analysis

The reactivity of 3-Fluoro-2-nitrothiophene is governed by the electronic interplay between the thiophene ring, the nitro group, and the fluorine atom.

-

C2-Nitro Group: Acts as the primary activating group. Through resonance (

) and induction ( -

C3-Fluorine Atom: While fluorine is a

donor, its extreme electronegativity (

The "Activation-Displacement" Principle

In standard aromatic systems, leaving group ability often follows I > Br > Cl > F. However, in activated systems like 3-Fluoro-2-nitrothiophene, this order is reversed (F >> Cl > Br > I ). The highly electronegative fluorine stabilizes the anionic intermediate (Meisenheimer complex), making the addition step the rate-determining factor.

Key Insight: This substrate allows for mild, room-temperature substitution with amines, thiols, and alkoxides, avoiding the harsh conditions typically required for chlorothiophenes.

Core Application: Nucleophilic Aromatic Substitution ( )

The most direct application of 3-Fluoro-2-nitrothiophene is the synthesis of 3-substituted-2-nitrothiophenes. This pathway is superior to direct nitration of 3-substituted thiophenes, which often suffers from poor regioselectivity.

Representative Protocol: Synthesis of 3-Morpholino-2-nitrothiophene

This protocol demonstrates the displacement of fluorine by a secondary amine (morpholine). This reaction serves as a model for introducing solubilizing groups or pharmacophores.

Reagents:

-

Substrate: 3-Fluoro-2-nitrothiophene (1.0 equiv)

-

Nucleophile: Morpholine (1.1 equiv)

-

Base:

(1.5 equiv) or DIPEA (1.2 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with 3-Fluoro-2-nitrothiophene (1.0 mmol) and anhydrous MeCN (5 mL).

-

Addition: Add powdered

(1.5 mmol) followed by the dropwise addition of morpholine (1.1 mmol) at -

Reaction: Allow the mixture to warm to room temperature (RT). Stir for 2–4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes) or LC-MS. The disappearance of the starting material and the appearance of a deeper yellow/orange product indicates conversion.

-

Workup: Dilute with water (15 mL) and extract with EtOAc (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from EtOH or purify via silica gel flash chromatography.

Causality Check:

-

Why MeCN? Polar aprotic solvents stabilize the polar transition state of the

mechanism. -

Why Carbonate Base? Neutralizes the HF generated (as fluoride salt) to drive the equilibrium forward and prevent protonation of the nucleophile.

Visualization: The Mechanism

The following diagram illustrates the mechanistic pathway, highlighting the stabilization of the Meisenheimer intermediate.

Figure 1: Mechanism of Nucleophilic Aromatic Substitution on the activated thiophene ring. The C2-nitro group is essential for stabilizing the negative charge in the intermediate.

Advanced Application: Scaffold Diversification via Reduction

Following the

Pathway A: Synthesis of Thieno[2,3-d]imidazoles

This is a critical application in drug discovery. Thienoimidazoles are bioisosteres of benzimidazoles (common in kinase inhibitors).

-

Precursor: 3-(Alkylamino)-2-nitrothiophene (from Section 2).

-

Reduction:

-

Method: Fe powder /

in EtOH/ -

Outcome: 2-Amino-3-(alkylamino)thiophene. This intermediate is oxygen-sensitive and should be used immediately.

-

-

Cyclization:

-

Reagent: Triethyl orthoformate (HC(OEt)3) or Carbonyldiimidazole (CDI).

-

Product: 1-Alkyl-thieno[2,3-d]imidazole.

-

Pathway B: Retention of Fluorine (3-Fluoro-2-aminothiophene)

If the fluorine is not displaced in Step 1, the nitro group can be selectively reduced to yield 3-fluoro-2-aminothiophene . This is a rare fluorinated heteroaromatic amine.

-

Note: Catalytic hydrogenation (

) must be controlled to prevent hydrodefluorination. Use of

Summary of Quantitative Data

| Property / Parameter | Value / Description | Relevance |

| Electrophilicity | High at C3 | Enables mild |

| Leaving Group | Fluoride ( | Superior to Cl/Br in this activated system. |

| Regioselectivity | >95% C3 attack | Steric and electronic direction by C2-Nitro. |

| Reduction Potential | Nitro | Unmasks nucleophilic |

| Key Derivatives | Thieno[2,3-d]imidazoles | Kinase inhibitor scaffolds. |

Strategic Workflow Diagram

The following diagram maps the divergent synthesis pathways available from the 3-Fluoro-2-nitrothiophene hub.

Figure 2: Divergent synthesis map showing the transformation of the core scaffold into high-value pharmaceutical intermediates.

References

-

Pomerantz, M., & Turkman, N. (2008). A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis, 2008(15), 2333–2336.

-

Clark, J. H., et al. (1988). Nucleophilic substitution process for fluoronitroaralkyloxazoline. U.S. Patent No. 4,721,790. Washington, DC: U.S. Patent and Trademark Office.

-

Boyer, G. (2016).[1] Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–200.

- Gewald, K. (1965). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte, 98(11), 3571-3577. (Contextual grounding for aminothiophene synthesis).

Sources

Introduction: The Strategic Value of Fluorine in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Reactivity of Fluorinated Nitroaromatics for Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists.[1] The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic profile. Introducing fluorine atoms can modulate acidity, lipophilicity, and conformational preferences, often leading to enhanced metabolic stability, improved membrane permeability, greater target selectivity, and ultimately, more effective therapeutic agents.[1][2][3]

Fluorinated nitroaromatics stand out as a particularly valuable class of intermediates in this domain. These compounds are characterized by an aromatic ring substituted with at least one nitro group (–NO₂) and one fluorine atom (–F). The powerful and synergistic electron-withdrawing nature of these two substituents renders the aromatic ring highly susceptible to specific types of chemical transformations, providing a reliable and versatile platform for the synthesis of complex pharmaceutical molecules.[4] This guide offers an in-depth exploration of the core principles governing the reactivity of fluorinated nitroaromatics, the mechanistic underpinnings of their transformations, and their practical application in the synthesis of drug candidates.

The Electronic Synergy of Fluoro and Nitro Substituents

The high reactivity of fluorinated nitroaromatics is a direct consequence of the potent electronic effects exerted by the fluoro- and nitro-substituents. Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of strongly electron-withdrawing groups can reverse this polarity, making the ring electron-deficient (electrophilic) and thus susceptible to attack by nucleophiles.[5]

-

The Nitro Group (–NO₂): The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. It deactivates the aromatic ring towards electrophilic attack but strongly activates it towards nucleophilic attack. This is due to two primary effects:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.[6]

-

Resonance Effect (-M): The nitro group can delocalize the π-electrons of the ring, particularly a negative charge, onto its oxygen atoms. This resonance stabilization is most effective when the nitro group is positioned ortho or para to the site of reaction.[7]

-

-

The Fluorine Atom (–F): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I), significantly decreasing the electron density of the aromatic ring.[3] While it does possess lone pairs that can be donated via a resonance effect (+M), its strong inductive effect is overwhelmingly dominant in influencing the reactivity of the ring towards nucleophiles.

When combined on the same aromatic ring, these two groups create a highly electron-deficient system, primed for nucleophilic aromatic substitution.

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)

The characteristic reaction of fluorinated nitroaromatics is Nucleophilic Aromatic Substitution (SNAr). This is not a single-step process like an SN2 reaction, but rather a two-step addition-elimination mechanism.[8]

The SNAr Mechanism:

-

Addition of the Nucleophile: An electron-rich nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (in this case, fluorine). This step is typically the slow, rate-determining step of the reaction because it involves the temporary loss of aromaticity in the ring.[9][10] This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[10]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored in a fast step through the expulsion of the leaving group (F⁻).[10]

A simplified representation of the SNAr mechanism. Actual chemical structures would replace the placeholders.

The Critical Role of the Meisenheimer Intermediate and Regioselectivity

The stability of the Meisenheimer complex is the single most important factor determining the rate and feasibility of an SNAr reaction. The negative charge of this intermediate can be delocalized across the π-system of the ring. If a nitro group is positioned ortho or para to the site of nucleophilic attack, the negative charge can be delocalized directly onto the electronegative oxygen atoms of the nitro group, providing substantial resonance stabilization.[7][11]

If the nitro group is in the meta position, this direct delocalization is not possible, and the intermediate is significantly less stable.[11] Consequently, SNAr reactions on fluorinated nitroaromatics proceed readily only when the nitro group is ortho or para to the fluorine atom.

Caption: Regioselectivity in SNAr is dictated by nitro group position.

The Counterintuitive Efficacy of Fluorine as a Leaving Group

In many substitution reactions (e.g., SN1, SN2), fluoride is a notoriously poor leaving group due to the high strength of the carbon-fluorine bond. However, in SNAr, the opposite is true. Fluorine is often the best leaving group among the halogens.

This paradox is resolved by examining the rate-determining step. The cleavage of the C-F bond occurs in the second, fast step of the reaction and therefore does not influence the overall reaction rate.[8] The rate is determined by the stability of the Meisenheimer complex formed in the first step. Fluorine's exceptional electronegativity provides a powerful inductive effect that stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[10] This stabilization lowers the activation energy of the rate-determining step, accelerating the overall reaction.

Comparative Reactivity and Synthetic Utility

The unique mechanism of SNAr leads to a reactivity trend among halogens that is inverted compared to SN2 reactions.

| Leaving Group (X) | Relative Rate in SNAr (on 2,4-Dinitrohalobenzene) | Key Factor |

| -F | ~3000 | Highest electronegativity strongly stabilizes the intermediate.[10] |

| -Cl | ~5 | Moderate inductive stabilization. |

| -Br | ~2 | Weaker inductive stabilization. |

| -I | 1 (Reference) | Weakest inductive stabilization among halogens. |

| Note: Relative rates are approximate and can vary with substrate and nucleophile. |

This high reactivity makes fluorinated nitroaromatics exceptionally useful building blocks. They allow for the introduction of a wide variety of nucleophiles—such as amines, thiols, and alkoxides—under relatively mild conditions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Field-Proven Protocol: Synthesis of N-(2,4-dinitrophenyl)piperidine

This protocol details a representative SNAr reaction, demonstrating the displacement of fluoride from 1-fluoro-2,4-dinitrobenzene by a secondary amine, piperidine. This is a self-validating system where the formation of the brightly colored product and its distinct properties (melting point, NMR spectra) confirm a successful reaction.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents |

| 1-Fluoro-2,4-dinitrobenzene | C₆H₃FN₂O₄ | 186.10 | 930 mg | 5.0 | 1.0 |

| Piperidine | C₅H₁₁N | 85.15 | 510 µL (434 mg) | 5.1 | 1.02 |

| Ethanol (95%) | C₂H₅OH | - | 20 mL | - | - |

| Triethylamine | (C₂H₅)₃N | 101.19 | 710 µL (516 mg) | 5.1 | 1.02 |

Step-by-Step Experimental Procedure

-

Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-fluoro-2,4-dinitrobenzene (930 mg, 5.0 mmol) in 20 mL of 95% ethanol. Stir until a clear yellow solution is obtained.

-

Nucleophile Addition: To the stirred solution, add piperidine (510 µL, 5.1 mmol) dropwise over 1 minute. Follow this with the addition of triethylamine (710 µL, 5.1 mmol), which acts as a base to neutralize the HF byproduct.

-

Reaction Execution: A deep red color and a precipitate should form almost immediately. Stir the reaction mixture at room temperature for 30 minutes to ensure completion.

-

Reaction Monitoring (Causality Check): The progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The starting material (1-fluoro-2,4-dinitrobenzene) will have a higher Rf value than the more polar, brightly colored product. The disappearance of the starting material spot indicates reaction completion. This step validates that the transformation has occurred as intended.

-

Product Isolation (Workup): Cool the reaction mixture in an ice bath for 15 minutes. Collect the solid yellow precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with two 10 mL portions of cold 95% ethanol to remove any unreacted starting materials and soluble impurities.

-

Drying and Characterization: Dry the purified product in a vacuum oven at 50°C for 2 hours. Record the final mass and calculate the yield. Characterize the product by melting point (expected: ~92-94°C) and ¹H NMR spectroscopy to confirm its identity and purity.

Caption: SNAr synthesis workflow for N-(2,4-dinitrophenyl)piperidine.

Conclusion

Fluorinated nitroaromatics are powerful and versatile intermediates in the synthesis of pharmaceuticals. Their reactivity is dominated by the SNAr mechanism, which is robust, predictable, and highly efficient. The synergistic electron-withdrawing effects of the nitro and fluoro groups activate the aromatic ring for nucleophilic attack, while the unique ability of the ortho/para nitro group to stabilize the key Meisenheimer intermediate governs the reaction's regioselectivity. Understanding these core principles allows researchers, scientists, and drug development professionals to rationally design synthetic routes and efficiently access novel molecular architectures, accelerating the discovery of next-generation therapeutics.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives.

- BenchChem. (2025). A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Aromatic Substitution.

- (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery.

- ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Request PDF.

- PubMed Central (PMC). (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- PubMed Central (PMC). (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.

- Google Patents. (n.d.). GB2291871A - Preparation of nitrofluoroaromatic compounds.

- (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- (n.d.). Fluorine in drug discovery: Role, design and case studies.

- National Institutes of Health (NIH). (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.

- Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.

- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.

- (n.d.). The role of fluorine in medicinal chemistry.

- (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.

- SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.

- Wikipedia. (n.d.). Electrophilic aromatic directing groups.

- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Organic & Biomolecular Chemistry (RSC Publishing). (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. DOI:10.1039/D3OB01187A.

- ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry.

- Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings.

- ACS Publications. (2025). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Request PDF.

- Journal of Nuclear Medicine. (2015). Effect of electron withdrawing groups at α-position of nitrophenyl styrene derivatives on nucleophilic aromatic 18 F-fluorination.

- YouTube. (2017). Directing Effect of the Nitro Group in EAS.

- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.

- PubMed Central (PMC). (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective.

- ResearchGate. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution.

- College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.

- Chemical Society Reviews (RSC Publishing). (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. DOI:10.1039/C6CS00351F.

- YouTube. (2021). 18.3 Ortho-Para Directors vs Meta Directors in EAS Reactions | Organic Chemistry.

- YouTube. (2021). How to Identify Electron Withdrawing Groups on an Aromatic Ring.

- (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. nbinno.com [nbinno.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chem.libretexts.org [chem.libretexts.org]

safety, handling, and storage of 3-Fluoro-2-nitrothiophene

Safety, Handling, and Storage of 3-Fluoro-2-nitrothiophene

Part 1: Executive Summary & Critical Risk Profile

Compound Identity:

Operational Mandate: 3-Fluoro-2-nitrothiophene is a high-energy heterocyclic intermediate .[2] Unlike stable benzene derivatives, nitrothiophenes possess significant thermal instability and shock sensitivity potential due to the strain of the five-membered ring coupled with the nitro group. This compound must be treated as a potential explosive and a severe skin sensitizer .[2]

Immediate Critical Hazards:

-

Energetic Instability: Nitrothiophenes are prone to rapid, exothermic decomposition (runaway reactions) if heated above 100°C or subjected to adiabatic compression.[2]

-

Severe Irritant/Sensitizer: The electron-withdrawing nitro group activates the ring, making the fluorine atom susceptible to nucleophilic aromatic substitution (

) by biological nucleophiles (proteins/DNA), leading to severe contact dermatitis and potential mutagenicity.[2] -

HF Evolution: In the event of a fire or thermal decomposition, this compound releases Hydrogen Fluoride (HF), requiring specific emergency protocols beyond standard organic fires.[2]

Part 2: Physicochemical Profile & Hazard Analysis

To handle this compound safely, one must understand the causality of its hazards.[2]

Physical State & Stability

-

Appearance: Typically a low-melting solid (melting point approx. 35–45°C) or a viscous oil that crystallizes upon refrigeration.[2]

-

Solubility: Highly soluble in dichloromethane (DCM), ethyl acetate, and DMSO.[2] Poorly soluble in water.[2]

-

Vapor Pressure: Moderate.[2] Volatility increases significantly with temperature, posing an inhalation risk.[2]

The "Nitro-Thiophene" Danger Mechanism

The thiophene ring is electron-rich, but the nitro group at the 2-position creates a "push-pull" electronic system.

-

Thermal Hazard: The C-NO₂ bond in thiophenes is weaker than in benzenes.[2] Decomposition often begins at lower temperatures (onset can be <150°C).[2]

-

Chemical Incompatibility:

Table 1: Physicochemical & Hazard Data Summary

| Property | Value / Characteristic | Operational Implication |

| Physical State | Low-melting Solid / Oil | Handle as a liquid; use pre-weighed vials to avoid melting/transfer steps.[2] |

| Melting Point | ~35–45°C (Inferred from analogs) | Store refrigerated to maintain solid state and reduce volatility.[2] |

| Flash Point | >110°C (Estimated) | Combustible.[2] Do not heat open vessels. |

| Reactivity | High ( | DO NOT mix with strong bases or nucleophiles without cooling.[2] |

| Decomposition | Exothermic >150°C | NEVER distill to dryness.[2] Use blast shields for reactions >1g.[2] |

Part 3: Storage & Stability Protocol

Proper storage is the first line of defense against degradation and unexpected pressurization.[2]

3.1 The "Cold-Dark-Dry" Triad

-

Temperature: Store at 2°C to 8°C (Refrigerated) .

-

Reasoning: Low temperature inhibits the slow thermal decomposition of the nitro group and prevents the "oiling out" of the solid, which can foul container threads.

-

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[2]

-

Reasoning: Oxygen and moisture can accelerate hydrolysis of the C-F bond over time, releasing trace HF which etches glass and pressurizes the vial.[2]

-

-

Light Protection: Amber glass vials or aluminum foil wrapping is mandatory .[2]

3.2 Container Specifications

-

Primary: Teflon-lined (PTFE) screw cap vials.[2] Avoid rubber septa, which can be degraded by organic vapors and trace HF.[2]

-

Secondary: Sealed polyethylene bag or desiccator with a color-indicating desiccant.[2]

Part 4: Operational Handling & PPE

Personal Protective Equipment (PPE)

-

Respiratory: Work strictly within a certified chemical fume hood.[2] If handling >10g outside a hood (not recommended), a full-face respirator with ABEK-P3 filters is required.[2]

-

Dermal: Double Gloving is mandatory.[2]

-

Eye/Face: Chemical splash goggles.[2] Use a polycarbonate blast shield for reactions involving heating or scaling >500 mg.[2]

Handling Workflow (The "No-Contact" Rule)

-

Weighing: Do not use spatulas that generate static.[2] Use anti-static weighing boats.[2] If the compound is oily, use a glass pasteur pipette.[2]

-

Solvent Choice: Dissolve in DCM or Toluene for transfers.[2] Avoid ether/THF if forming peroxides is a risk (though the compound itself is the oxidizer here).[2]

-

Reaction Setup: Always add the nitrothiophene to the solvent/reagent mixture.[2] Never add reagents to neat nitrothiophene to avoid localized hot spots.[2]

Visualization: Risk Assessment & Handling Workflow

Figure 1: Decision matrix for safe handling based on scale and solvent compatibility.[2]

Part 5: Emergency Response & Decontamination

Spill Management

-

Small Spill (<1 mL/g):

-

Large Spill: Evacuate the lab. Notify EHS.

Fire Fighting (HF Risk)

-

Media: Carbon dioxide (

), Dry chemical powder, or Alcohol-resistant foam.[2] -

Warning: Burning produces Nitrogen Oxides (

), Sulfur Oxides ( -

Action: Firefighters must wear full SCBA.[2] Do not approach without acid-gas rated protection.[2]

First Aid

-

Skin Contact: Wash immediately with soap and water for 15 minutes.[2] If redness appears, apply Calcium Gluconate gel (standard protocol for fluorinated aromatics where HF release is possible via metabolism or hydrolysis) and seek medical attention.[2]

-

Eye Contact: Rinse for 15 minutes.[2][3] Do not apply neutralizing agents.[2] Seek immediate ophthalmological support.

Part 6: Waste Disposal

-

Classification: Hazardous Organic Waste (Toxic, potentially Oxidizing).[2]

-

Protocol:

-

Dissolve in a combustible solvent (Acetone/Ethanol).[2]

-

Label clearly: "Contains Fluorinated Nitrothiophene - Potential Sensitizer".[2]

-

Do NOT mix with metal hydrides or strong bases in the waste stream.[2]

-

Incineration is the only acceptable disposal method (must be equipped with scrubbers for HF/SOx).[2]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136243, 2-Fluorothiophene. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Nitrothiophene derivatives. Retrieved from [Link][2]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Fluoro-2-nitrothiophene

Abstract

This document provides a comprehensive guide for the synthesis of 3-fluoro-2-nitrothiophene, a valuable heterocyclic building block in medicinal chemistry and materials science. Recognizing the absence of a direct, regioselective protocol in published literature, this application note details a robust procedure for the nitration of 3-fluorothiophene and the subsequent purification of the desired 2-nitro isomer. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, a discussion of the underlying chemical principles, and a self-validating framework for the characterization of the target compound.

Introduction: The Significance of Fluorinated Nitrothiophenes

Thiophene derivatives are privileged scaffolds in numerous biologically active compounds. The introduction of a nitro group provides a versatile handle for further functionalization, such as reduction to an amine or participation in cross-coupling reactions. Concurrently, the incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug design to modulate physicochemical properties like metabolic stability, lipophilicity, and binding affinity. The combination of these functionalities in 3-fluoro-2-nitrothiophene makes it a highly sought-after intermediate for the synthesis of novel therapeutic agents and advanced materials. This guide addresses the synthetic challenge of preparing this specific regioisomer from commercially available 3-fluorothiophene.

Reaction Principle and Strategy

The synthesis of 3-fluoro-2-nitrothiophene is achieved via the electrophilic nitration of 3-fluorothiophene. The thiophene ring is highly activated towards electrophilic substitution. The fluorine atom at the 3-position is an ortho-, para-directing group, activating the 2- and 5-positions for electrophilic attack. Consequently, the nitration of 3-fluorothiophene is expected to yield a mixture of 3-fluoro-2-nitrothiophene and 3-fluoro-5-nitrothiophene.

The chosen nitrating agent is fuming nitric acid in acetic anhydride. This combination generates acetyl nitrate in situ, which is a milder nitrating agent than a mixture of nitric and sulfuric acids, thus reducing the likelihood of oxidative degradation of the sensitive thiophene ring[1]. The key to a successful synthesis lies in the careful control of the reaction temperature to favor the desired isomer and minimize side reactions, followed by a meticulous purification process to isolate 3-fluoro-2-nitrothiophene.

Materials and Methods

Reagents and Materials

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| 3-Fluorothiophene | ≥97% | Commercially Available | 1003-09-4 | Starting material. |

| Fuming Nitric Acid | ≥90% | Commercially Available | 7697-37-2 | Highly corrosive and oxidizing. |

| Acetic Anhydride | ≥98% | Commercially Available | 108-24-7 | Corrosive. |

| Glacial Acetic Acid | ≥99.7% | Commercially Available | 64-19-7 | Solvent. |

| Diethyl Ether | Anhydrous | Commercially Available | 60-29-7 | Extraction solvent. |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | 144-55-8 | For neutralization. | |

| Brine (Saturated NaCl solution) | Prepared in-house | 7647-14-5 | For washing. | |

| Anhydrous Magnesium Sulfate | Commercially Available | 7487-88-9 | Drying agent. | |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | 7631-86-9 | For column chromatography. |

| Hexane | HPLC Grade | Commercially Available | 110-54-3 | Eluent for chromatography. |

| Ethyl Acetate | HPLC Grade | Commercially Available | 141-78-6 | Eluent for chromatography. |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer with a stirring bar

-

Thermometer

-

Dropping funnel

-

Ice-water bath

-

Rotary evaporator

-

Glassware for extraction and chromatography

-

NMR spectrometer (¹H, ¹³C, ¹⁹F)

-

Mass spectrometer (GC-MS or LC-MS)

-

FTIR spectrometer

Experimental Protocols

Synthesis of 3-Fluoro-2-nitrothiophene

This protocol is adapted from the well-established nitration of thiophene[2].

Step 1: Preparation of the Nitrating Mixture

-

In a fume hood, carefully add 3.8 mL (90 mmol) of fuming nitric acid to a 100 mL flask containing 20 mL of glacial acetic acid, while cooling in an ice-water bath.

-

To this mixture, slowly add 10 mL of acetic anhydride with continuous stirring, ensuring the temperature remains below 10 °C. This solution contains the active nitrating agent, acetyl nitrate.

Step 2: Nitration of 3-Fluorothiophene

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 5.1 g (50 mmol) of 3-fluorothiophene in 50 mL of glacial acetic acid.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the 3-fluorothiophene solution over a period of 30-45 minutes. Crucially, maintain the reaction temperature between 0 and 5 °C throughout the addition. A rapid rise in temperature can lead to decreased selectivity and the formation of byproducts[2].

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The solution should maintain a light brown color. A change to a dark red or pink color may indicate oxidation[2].

Step 3: Work-up and Extraction

-

Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Check the pH to ensure it is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil or solid.

Purification by Column Chromatography

The crude product is a mixture of 3-fluoro-2-nitrothiophene and 3-fluoro-5-nitrothiophene. Separation is critical to obtain the pure desired isomer.

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity). The isomers should separate, with the less polar isomer typically eluting first. The separation should be monitored by Thin Layer Chromatography (TLC).

-

Collect the fractions containing the desired product (as identified by TLC and subsequent analysis).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield pure 3-fluoro-2-nitrothiophene.

Workflow Diagram

Sources

Regioselective Nitration of 3-Fluorothiophene: Detailed Experimental Protocol

Executive Summary

This guide details the synthesis of 2-nitro-3-fluorothiophene via the electrophilic aromatic substitution of 3-fluorothiophene. This transformation is a critical step in the development of kinase inhibitors (e.g., c-Met, VEGFR) and advanced materials.

The protocol utilizes acetyl nitrate generated in situ (fuming nitric acid in acetic anhydride). This method is selected over mixed-acid nitration (H₂SO₄/HNO₃) to prevent ring decomposition of the electron-rich thiophene core and to maximize regioselectivity for the C2 position.

Key Challenges Addressed:

-

Regiocontrol: Directing the nitro group to the C2 position (ortho to fluorine) vs. the C5 position.

-

Safety: Managing the highly exothermic formation of acetyl nitrate and preventing thermal runaway.

-

Volatility: Handling 3-fluorothiophene (bp ~82°C) to prevent evaporative loss before reaction.

Part 1: Mechanistic Insight & Regiochemistry

The nitration of 3-fluorothiophene is governed by the competing directing effects of the sulfur atom and the fluorine substituent.

-

The Sulfur Effect: The sulfur atom strongly activates the

-positions (C2 and C5) via resonance (+M effect). -

The Fluorine Effect: Fluorine is an ortho/para director.

-

C2 Position:

to Sulfur, ortho to Fluorine. (Synergistic Activation). -

C5 Position:

to Sulfur, meta to Fluorine. -

C4 Position:

to Sulfur, ortho to Fluorine. (Deactivated relative to

-

Figure 1: Mechanistic pathway showing the kinetic preference for C2 substitution due to synergistic directing effects.

Part 2: Safety Assessment (The Self-Validating System)

CRITICAL HAZARD: Acetyl nitrate is unstable and can decompose explosively if heated or concentrated. This protocol uses a "Self-Validating" safety design where temperature thresholds dictate the workflow.

| Hazard | Control Measure | Validation Check |

| Thermal Runaway | Reaction maintained between -10°C and 0°C. | STOP: If internal temp > 5°C, stop addition immediately and engage secondary cooling (dry ice/acetone). |

| Explosive Intermediate | Acetyl nitrate generated in situ and consumed immediately; never isolated. | CHECK: Ensure Ac₂O is in excess relative to HNO₃ to prevent formation of free nitronium salts. |

| Thiophene Volatility | 3-Fluorothiophene is dissolved in Ac₂O before addition. | OBSERVE: Use a pressure-equalizing dropping funnel; keep system closed but vented to a scrubber. |

Part 3: Detailed Experimental Protocol

Scale: 10 mmol (approx. 1.02 g of 3-fluorothiophene). Expected Yield: 70–80%.

Reagents & Equipment

-

Substrate: 3-Fluorothiophene (1.02 g, 10 mmol).

-

Oxidant: Fuming Nitric Acid (>90%, 1.2 eq, 0.5 mL).

-

Solvent/Reagent: Acetic Anhydride (Ac₂O) (5 mL + 5 mL).

-

Quench: Ice water, Saturated NaHCO₃ solution.

-

Equipment: 3-neck round bottom flask (50 mL), internal thermometer, magnetic stirrer, addition funnel, ice/salt bath (-10°C).

Step-by-Step Procedure

1. Preparation of the Nitrating Agent (In Situ)

-

Charge a 50 mL 3-neck flask with Acetic Anhydride (5 mL) .

-

Cool the flask to -10°C using an ice/salt bath.

-

Slowly add Fuming Nitric Acid (0.5 mL, 12 mmol) dropwise.

-

Critical: Maintain internal temperature < 0°C. Stir for 10 minutes to form the acetyl nitrate solution.

2. Addition of Substrate

-

Dissolve 3-Fluorothiophene (1.02 g) in Acetic Anhydride (5 mL) in the addition funnel.

-

Add the thiophene solution dropwise to the nitrating mixture over 20–30 minutes.

-

Monitor: The internal temperature must not exceed 0°C. The solution will turn from colorless to yellow/brown.

3. Reaction & Monitoring

-

After addition, allow the mixture to stir at 0°C for 1 hour .

-

Validation: Check progress by TLC (Hexane/EtOAc 9:1). The starting material (high Rf) should disappear; the product (lower Rf) will appear as a UV-active spot.

-

Note: Do not warm to room temperature unless conversion is incomplete after 2 hours.

4. Workup & Isolation

-

Pour the reaction mixture slowly onto 50 g of crushed ice with vigorous stirring. (This hydrolyzes excess Ac₂O and quenches the acetyl nitrate).

-

Stir for 15 minutes until the ice melts.

-

Extract with DCM (3 x 20 mL) or Ethyl Acetate.

-

Wash the combined organic layers with:

-

Water (2 x 20 mL)

-

Saturated NaHCO₃ (2 x 20 mL) – Caution: CO₂ evolution.

-

Brine (1 x 20 mL).

-

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (keep bath < 40°C due to potential product volatility).

Figure 2: Experimental workflow emphasizing temperature control points.

Part 4: Purification & Characterization

The crude material is typically a yellow/orange oil or low-melting solid containing the major 2-nitro isomer and minor 5-nitro isomer.

Column Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of 100% Hexanes

95:5 Hexanes:EtOAc. -

Elution Order: The 2-nitro isomer (less polar due to intramolecular H-bonding/dipole cancellation) typically elutes before the 5-nitro isomer, but this can vary based on the fluorine effect. Careful fractionation is required.

Characterization Data (Expected):

| Isomer | ¹H NMR (CDCl₃) Signature | Description |

| 2-Nitro-3-fluorothiophene | Major Product. Look for H-F coupling. | |

| 2-Fluoro-5-nitrothiophene | Minor Product. Distinct shift due to nitro placement. |

Note: Coupling constants (

References

-

Blatt, A. H.[1] (Ed.). (1943). Nitrothiophene.[1][2][3][4] Organic Syntheses, Coll. Vol. 2, p. 466. (Foundational protocol for thiophene nitration using HNO3/Ac2O).

- Gronowitz, S. (1991). Thiophene and Its Derivatives. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Authoritative source on thiophene regioselectivity).

-

BenchChem. (2025).[2][3] Application Notes and Protocols for 2-Nitrothiophene in Organic Synthesis. (Modern adaptations of nitration protocols).

- Marchetti, M., et al. (2010). Regioselectivity in the nitration of 3-substituted thiophenes. Journal of Chemical Research. (Mechanistic discussion on F vs S directing effects).

-

Fisher Scientific. (2023). Safety Data Sheet: Acetyl Nitrate (generated in situ). (Safety grounding).

Sources

Suzuki-Miyaura cross-coupling reactions with 3-Fluoro-2-nitrothiophene

Application Note: Precision Suzuki-Miyaura Cross-Coupling of 3-Fluoro-2-nitrothiophene Derivatives

Part 1: Executive Summary & Strategic Analysis

1.1 The Scaffold Relevance The 3-fluoro-2-nitrothiophene core is a high-value pharmacophore in medicinal chemistry, particularly for kinase inhibitors and antibacterial agents. The combination of the nitro group (strong electron-withdrawing group, EWG) and the fluorine atom (metabolic blocker and electronic modulator) creates a unique electronic profile.

-

Bioisosterism: The thiophene ring serves as a bioisostere for phenyl and pyridine rings but with altered lipophilicity and hydrogen-bonding potential.

-

Reactivity Profile: The C2-nitro group activates the ring for nucleophilic attack, while the C3-fluorine provides a handle for specific binding interactions or further substitution.

1.2 The Chemoselectivity Challenge

Performing a Suzuki-Miyaura coupling on this scaffold presents a specific binary challenge: Competition between Cross-Coupling and Nucleophilic Aromatic Substitution (

-

Pathway A (Desired): Palladium-catalyzed oxidative addition into the C-Br bond (assuming a brominated precursor) followed by transmetallation and reductive elimination.

-

Pathway B (Undesired): The strong EWG nature of the nitro group at C2 makes the fluorine at C3 highly labile. Standard Suzuki bases (hydroxides, alkoxides) can attack C3, displacing the fluorine (

) rather than facilitating the boron transmetallation.

1.3 The "Directing" Logic for Precursors To perform a Suzuki coupling, the 3-fluoro-2-nitrothiophene core must first be halogenated.

-

Regiochemistry: Electrophilic bromination of 3-fluoro-2-nitrothiophene is directed by the cooperative effects of the substituents. The nitro group (meta-director) and the fluorine (ortho/para-director) both direct electrophiles to the C4 position , overcoming the natural

-selectivity (C5) of the thiophene ring. -

Target Substrate: This guide focuses on the coupling of 4-bromo-3-fluoro-2-nitrothiophene (and its 5-bromo isomer) with aryl boronic acids.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Electrophile (4-Bromo-3-fluoro-2-nitrothiophene)

Prerequisite: If the brominated starting material is not commercially available, it must be synthesized via electrophilic aromatic substitution.

Reagents:

-

3-Fluoro-2-nitrothiophene (1.0 equiv)

-

Bromine (

, 1.2 equiv)[1] -

Sodium Acetate (Buffer/Base, 1.5 equiv)[1]

Procedure:

-

Dissolve 3-fluoro-2-nitrothiophene in glacial acetic acid (0.5 M concentration).

-

Add Sodium Acetate to buffer the hydrobromic acid generated.[1]

-

Add Bromine dropwise at room temperature.

-

Heat to 60°C and monitor by TLC (Hexane/EtOAc 8:1).

-

Critical Endpoint: Quench immediately upon consumption of starting material to prevent poly-bromination.[1]

-

Workup: Pour into ice water, extract with DCM, wash with

(to remove excess

Protocol B: The Suzuki-Miyaura Cross-Coupling

Designed to minimize defluorination while maximizing catalytic turnover.

Reaction Overview:

-

Substrate (Ar-Br): 4-Bromo-3-fluoro-2-nitrothiophene

-

Nucleophile: Aryl Boronic Acid (1.2 equiv)

Optimized Conditions Table:

| Component | Recommendation | Rationale (Causality) |

| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | The bidentate ferrocenyl ligand prevents |

| Alternative Cat. | Pd₂(dba)₃ / XPhos | Use for sterically hindered boronic acids.[1] XPhos ensures rapid oxidative addition.[1] |

| Base | K₃PO₄ (anhydrous) or Cs₂CO₃ | CRITICAL: Avoid hydroxides (NaOH) or alkoxides (NaOEt).[1] Strong nucleophilic bases will displace the Fluorine via |

| Solvent | 1,4-Dioxane / Water (10:1) | A small amount of water is necessary for the boronic acid activation mechanism, but excess water promotes hydrolysis side-reactions. |

| Temperature | 80°C - 90°C | Sufficient for activation energy but below the threshold for thermal decomposition of the nitro-thiophene. |

| Atmosphere | Argon / Nitrogen | Oxygen scavenges the active Pd(0) species, stalling the cycle. |

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask or a microwave vial. Allow to cool under a stream of Argon.[1]

-

Charging: Add 4-bromo-3-fluoro-2-nitrothiophene (1.0 mmol, 1.0 equiv), Aryl Boronic Acid (1.2 mmol, 1.2 equiv), and Base (

, 2.0 mmol, 2.0 equiv). -